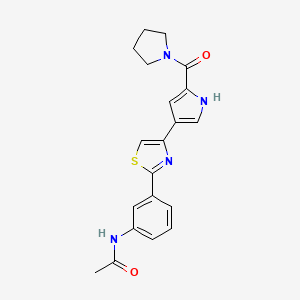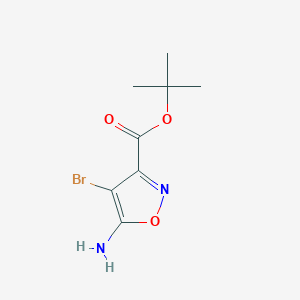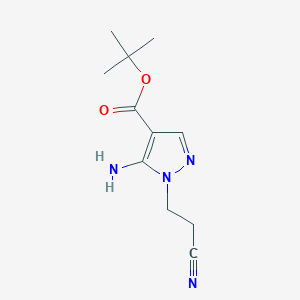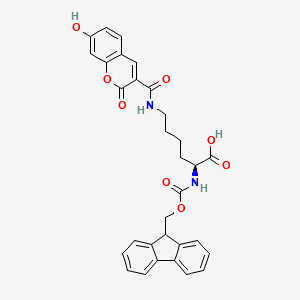
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide: is a synthetic organic compound that has garnered attention due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound's intricate structure comprises multiple functional groups, contributing to its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the thiazole ring: : This involves a cyclization reaction where a thiourea derivative reacts with a halogenated ketone or aldehyde.
Introduction of the pyrrole moiety: : A suitable precursor of the pyrrole ring is introduced through a reaction such as the Paal-Knorr synthesis or via a condensation reaction.
Coupling of the pyrrolidine and acyl groups:
Final assembly: : The phenyl group and acetamide are introduced, typically through nucleophilic substitution or condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to increase yield and efficiency, often using continuous flow reactors and automated processes to ensure consistency and scalability. Specific catalysts and optimized solvents are employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide undergoes various types of chemical reactions:
Oxidation: : Can be oxidized by agents like potassium permanganate or hydrogen peroxide, potentially forming sulfoxides or sulfones.
Reduction: : May undergo reduction via reagents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Nitration using nitric acid and sulfuric acid, or halogenation using halogens in the presence of iron(III) chloride.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Nitro derivatives, halo derivatives, etc.
Scientific Research Applications
Chemistry
N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it a valuable compound in organic synthesis research.
Biology
In biology, the compound is explored for its potential as a biochemical probe. It may interact with specific enzymes or receptors, allowing researchers to study their function and mechanism more effectively.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may act as an inhibitor or activator of specific biological pathways, offering potential therapeutic applications.
Industry
Industrially, the compound finds use in the development of new materials, including polymers and advanced composites. Its functional groups allow for robust chemical modifications, enhancing material properties.
Mechanism of Action
The exact mechanism of action of N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide depends on its application. In a biochemical context, it may interact with target proteins or enzymes, altering their activity through binding or covalent modification. This interaction can modulate signaling pathways, influencing cellular functions and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)acetamide
N-(3-(4-(5-(morpholine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
N-(3-(4-(5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide
Comparison
Structural Differences: : While these compounds share a core structure, variations in the side chains or substituents introduce different chemical properties and biological activities.
Unique Features: : N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide is unique due to the presence of its specific functional groups, influencing its reactivity and interactions.
Properties
IUPAC Name |
N-[3-[4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13(25)22-16-6-4-5-14(9-16)19-23-18(12-27-19)15-10-17(21-11-15)20(26)24-7-2-3-8-24/h4-6,9-12,21H,2-3,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZCXQGJBVWZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CNC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)


![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2896914.png)

![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896928.png)
![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)


